molecular formula C11H15NO4S B7505424 N-ethoxy-4-(methylsulfonylmethyl)benzamide

N-ethoxy-4-(methylsulfonylmethyl)benzamide

Cat. No. B7505424
M. Wt: 257.31 g/mol
InChI Key: ABICJNPIFRMGBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethoxy-4-(methylsulfonylmethyl)benzamide, also known as E7046, is a small molecule inhibitor that has gained attention for its potential therapeutic applications. This compound has been shown to be effective in targeting certain enzymes and pathways involved in cancer, inflammation, and other diseases. In

Scientific Research Applications

N-ethoxy-4-(methylsulfonylmethyl)benzamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in cancer treatment. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research has been in the treatment of inflammation. N-ethoxy-4-(methylsulfonylmethyl)benzamide has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. This compound has also been shown to reduce inflammation in animal models of various diseases.

Mechanism of Action

The mechanism of action of N-ethoxy-4-(methylsulfonylmethyl)benzamide involves the inhibition of certain enzymes and pathways. This compound has been shown to inhibit the activity of PI3Kδ, a kinase that is involved in cell growth and proliferation. It has also been shown to inhibit the activity of HDAC1, an enzyme that is involved in gene expression and epigenetic regulation.
Biochemical and Physiological Effects:
N-ethoxy-4-(methylsulfonylmethyl)benzamide has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth and proliferation. In animal models of inflammation, this compound has been shown to reduce the production of inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethoxy-4-(methylsulfonylmethyl)benzamide in lab experiments is its specificity for certain enzymes and pathways. This compound has been shown to selectively inhibit the activity of PI3Kδ and HDAC1, which makes it a useful tool for studying these enzymes and pathways. One limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of N-ethoxy-4-(methylsulfonylmethyl)benzamide. One direction is the development of more potent and selective inhibitors of PI3Kδ and HDAC1. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, the use of N-ethoxy-4-(methylsulfonylmethyl)benzamide in combination with other drugs or therapies should be explored to determine its potential synergistic effects.

Synthesis Methods

The synthesis of N-ethoxy-4-(methylsulfonylmethyl)benzamide involves several steps. The first step is the preparation of 4-(methylsulfonylmethyl)benzoic acid, which is then converted into the corresponding acid chloride. This acid chloride is then reacted with N-ethoxyamine to yield N-ethoxy-4-(methylsulfonylmethyl)benzamide. The synthesis of this compound has been described in detail in several publications.

properties

IUPAC Name

N-ethoxy-4-(methylsulfonylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-3-16-12-11(13)10-6-4-9(5-7-10)8-17(2,14)15/h4-7H,3,8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABICJNPIFRMGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC(=O)C1=CC=C(C=C1)CS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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